Authored by: A Senior Application Scientist
Authored by: A Senior Application Scientist
An In-Depth Technical Guide to the Synthesis of N-Boc-2-morpholinecarbaldehyde
Introduction
N-Boc-2-morpholinecarbaldehyde is a pivotal chiral building block in modern organic and medicinal chemistry. Its structural motif, featuring a protected morpholine ring with a reactive aldehyde functional group, makes it an invaluable intermediate for the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of the synthetic routes to N-Boc-2-morpholinecarbaldehyde, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of common methodologies. The morpholine scaffold is prevalent in numerous pharmaceuticals, particularly those targeting the central nervous system (CNS), due to its ability to improve physicochemical properties like solubility and brain permeability.[1] The protected aldehyde allows for selective transformations, such as reductive amination or nucleophilic additions, facilitating the construction of diverse nitrogen-containing heterocycles.[2] Consequently, this compound is frequently employed in the discovery of CNS agents, antivirals, and kinase inhibitors.[2]
This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis of this crucial intermediate. We will delve into the causality behind experimental choices, ensuring each described protocol is a self-validating system grounded in established chemical principles.
Physicochemical Properties of N-Boc-2-morpholinecarbaldehyde
A clear understanding of the physical and chemical characteristics of the target compound is fundamental for its synthesis, purification, and handling.
| Property | Value | References |
| CAS Number | 218594-02-6 (racemic), 913642-85-0 ((R)-enantiomer), 847805-31-6 ((S)-enantiomer) | [3][4] |
| Molecular Formula | C₁₀H₁₇NO₄ | [2][3] |
| Molecular Weight | 215.25 g/mol | [2][4] |
| Boiling Point | ~309 °C at 760 mmHg | [2][3] |
| Density | ~1.18 g/cm³ | [3] |
| Appearance | Varies; often an oil or low-melting solid | |
| Storage | Store at -20°C, sealed and dry | [2][4] |
Overall Synthetic Strategy
The most direct and widely adopted synthetic route to N-Boc-2-morpholinecarbaldehyde proceeds via a two-step sequence starting from the commercially available alcohol, (±)-2-morpholinemethanol or its enantiomerically pure forms.
-
Protection Step: The secondary amine of the morpholine ring is protected with a tert-butyloxycarbonyl (Boc) group. This is crucial to prevent unwanted side reactions at the nitrogen center during the subsequent oxidation step and to enhance compatibility with multi-step synthetic sequences.[2] The Boc group is stable under a wide range of conditions but can be readily removed under mild acidic conditions, making it an ideal protecting group.[5]
-
Oxidation Step: The primary alcohol of the resulting N-Boc-2-morpholinemethanol is oxidized to the corresponding aldehyde. This transformation is the core of the synthesis, and several methods can be employed, each with distinct advantages and disadvantages regarding reaction conditions, selectivity, and scalability.
Caption: High-level workflow for the synthesis of N-Boc-2-morpholinecarbaldehyde.
Part I: Synthesis of the Precursor, N-Boc-2-morpholinemethanol
Principle and Mechanism
The protection of the morpholine nitrogen is typically achieved using di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the anhydride. A base, such as triethylamine (NEt₃) or sodium hydroxide (NaOH), is often used to scavenge the acidic proton generated during the reaction, driving the equilibrium towards the product.[5] The carbonate leaving group readily decomposes to carbon dioxide and tert-butanol, providing a strong thermodynamic driving force for the reaction.[5]
Caption: Mechanism of N-Boc protection using Boc anhydride.
Detailed Experimental Protocol: N-Boc Protection
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-morpholinemethanol (1.0 eq) and a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq). If a base is used, add triethylamine (NEt₃, 1.2 eq) to the solution.[5]
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can often be used directly in the next step. If purification is necessary, dissolve the residue in a solvent like ethyl acetate, wash with a dilute aqueous solution of potassium bisulfate (KHSO₄) to remove any remaining base, followed by a brine wash.[6] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield N-Boc-2-morpholinemethanol, typically as a viscous oil or solid.
Part II: Oxidation of N-Boc-2-morpholinemethanol
The oxidation of a primary alcohol to an aldehyde is a delicate transformation that requires mild and selective reagents to prevent over-oxidation to the corresponding carboxylic acid.[7] Several reliable methods have been established, with the most common being Dess-Martin periodinane (DMP), Parikh-Doering, and Swern oxidations.
Method A: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation utilizes a hypervalent iodine compound, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (DMP), as the oxidizing agent.[8] It is favored for its mild, non-acidic reaction conditions, rapid reaction times, and simplified workup.[9]
Mechanism of Action
The reaction begins with the substitution of an acetate group on the iodine center by the alcohol.[10] An intramolecular elimination then occurs, where a neighboring acetate acts as a base to abstract the α-hydrogen, leading to the formation of the aldehyde, iodinane, and acetic acid.[7][11]
Caption: Simplified mechanism of Dess-Martin oxidation.
Detailed Experimental Protocol: DMP Oxidation
-
Setup: Dissolve N-Boc-2-morpholinemethanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add Dess-Martin periodinane (1.1-1.5 eq) to the solution portion-wise at room temperature. The reaction is often mildly exothermic.
-
Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear.
-
Extraction: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude aldehyde by flash column chromatography on silica gel.
Method B: Parikh-Doering Oxidation
This method is a modification of activated DMSO oxidations that uses a sulfur trioxide pyridine complex (SO₃·py) as the activator.[12] It is operationally simple and can be conducted at non-cryogenic temperatures (0 °C to room temperature), which is a significant advantage over the Swern oxidation.[12][13]
Mechanism of Action
DMSO is first activated by the SO₃·pyridine complex. The alcohol then attacks the activated sulfur species.[14] In the presence of a hindered base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA), deprotonation leads to the formation of a sulfur ylide, which undergoes a[3][14]-sigmatropic rearrangement via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and pyridinium sulfate.[12]
Caption: Key steps in the Parikh-Doering oxidation mechanism.
Detailed Experimental Protocol: Parikh-Doering Oxidation
-
Setup: Dissolve N-Boc-2-morpholinemethanol (1.0 eq) and a base such as triethylamine (≥3.0 eq) in a mixture of anhydrous DMSO and DCM.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the sulfur trioxide pyridine complex (SO₃·py, ≥3.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction by adding water.
-
Extraction: Extract the mixture with a suitable organic solvent like ethyl acetate. Combine the organic layers, wash sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.[14]
Method C: Swern Oxidation
The Swern oxidation is another classic and reliable method that uses DMSO as the oxidant, activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C).[15][16] It is known for its mild conditions and broad functional group tolerance.[15]
Mechanism of Action
DMSO reacts with oxalyl chloride at low temperature to form the electrophilic chloro(dimethyl)sulfonium chloride.[15][17] The alcohol adds to this species, creating an alkoxysulfonium salt. The addition of a hindered base (e.g., NEt₃) deprotonates the carbon adjacent to the sulfonium center, forming a sulfur ylide.[17] This ylide then collapses via an intramolecular E2-type elimination to produce the aldehyde, dimethyl sulfide (DMS), and triethylammonium chloride.[16]
Caption: Mechanistic pathway of the Swern oxidation.
Detailed Experimental Protocol: Swern Oxidation
-
Activation: In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C (dry ice/acetone bath). Add a solution of anhydrous DMSO (2.2 eq) in DCM dropwise, keeping the temperature below -60 °C. Stir for 15 minutes.
-
Alcohol Addition: Add a solution of N-Boc-2-morpholinemethanol (1.0 eq) in DCM dropwise, again maintaining the temperature below -60 °C. Stir for 30-45 minutes.
-
Elimination: Add triethylamine (NEt₃, 5.0 eq) dropwise. Stir the mixture at -78 °C for 30 minutes, then allow it to warm to room temperature.
-
Workup: Quench the reaction with water.
-
Extraction: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Caution: The byproduct, dimethyl sulfide, is volatile and has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.[15]
-
Purification: Purify the crude product by flash column chromatography.
Comparative Analysis of Oxidation Methods
The choice of oxidation method depends on several factors, including available equipment, substrate sensitivity, scale, and safety considerations.
| Feature | Dess-Martin Oxidation | Parikh-Doering Oxidation | Swern Oxidation |
| Oxidant/Activator | Dess-Martin Periodinane (DMP) | DMSO / SO₃·pyridine | DMSO / Oxalyl Chloride |
| Temperature | Room Temperature | 0 °C to Room Temperature | -78 °C (cryogenic) |
| Advantages | Mild conditions, fast, easy workup, avoids toxic metals.[8] | Operationally simple, non-cryogenic, avoids Pummerer byproducts.[12][13] | Very mild, high yields, broad functional group tolerance.[15] |
| Disadvantages | DMP can be explosive if impure, stoichiometric iodine waste.[9] | Requires large excess of reagents, pyridine complex can be hygroscopic.[12] | Requires cryogenic temperatures, produces toxic CO gas and foul-smelling DMS.[15] |
| Typical Yield | High | Good to High | High |
Conclusion
The synthesis of N-Boc-2-morpholinecarbaldehyde is a well-established process that hinges on two key transformations: the robust N-Boc protection of 2-morpholinemethanol and its subsequent selective oxidation. While several oxidation protocols are effective, the Dess-Martin and Parikh-Doering oxidations are often preferred in modern laboratory settings for their operational simplicity and avoidance of cryogenic conditions. The choice of method ultimately reflects a balance between efficiency, safety, and available resources. As a versatile chiral synthon, N-Boc-2-morpholinecarbaldehyde remains a cornerstone in the construction of novel therapeutics, underscoring the importance of mastering its synthesis for professionals in drug discovery and development.[1][2][18]
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